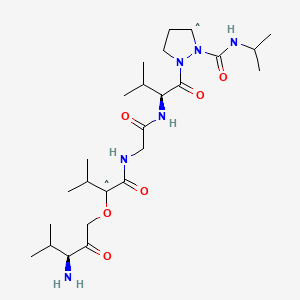
H-(Val-pro-gly-val-gly)(n)-val-ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-(Val-pro-gly-val-gly)(n)-val-ome” is a synthetic polypeptide composed of repeating units of the pentapeptide sequence Valine-Proline-Glycine-Valine-Glycine. This sequence is inspired by the natural elastin protein, which is known for its elastic properties. The compound is of significant interest in various fields due to its unique structural and functional characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-(Val-pro-gly-val-gly)(n)-val-ome” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For industrial-scale production, recombinant DNA technology is often employed. This involves inserting the gene encoding the desired peptide sequence into a suitable host organism, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently extracted and purified.
化学反応の分析
Types of Reactions
“H-(Val-pro-gly-val-gly)(n)-val-ome” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to cross-linked peptides, while substitution can result in peptides with altered sequences and properties.
科学的研究の応用
“H-(Val-pro-gly-val-gly)(n)-val-ome” has a wide range of applications in scientific research:
Chemistry: Used as a model system to study peptide folding and stability.
Biology: Investigated for its role in mimicking natural elastin and its potential in tissue engineering.
Medicine: Explored for drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the development of smart materials and bio-actuators due to its responsive properties to environmental changes.
作用機序
The mechanism by which “H-(Val-pro-gly-val-gly)(n)-val-ome” exerts its effects is primarily through its ability to undergo reversible phase transitions. The peptide can switch between soluble and insoluble states in response to changes in temperature, pH, or ionic strength. This behavior is attributed to the unique sequence of amino acids, which allows for the formation of specific secondary structures, such as β-turns and helices, that are sensitive to environmental conditions.
類似化合物との比較
Similar Compounds
Elastin-like Polypeptides (ELPs): These are synthetic polypeptides with sequences derived from natural elastin, often containing the Valine-Proline-Glycine-X-Glycine motif.
Collagen-like Peptides: These peptides mimic the structure of collagen and are used in similar applications, such as tissue engineering and drug delivery.
Uniqueness
“H-(Val-pro-gly-val-gly)(n)-val-ome” is unique due to its specific repeating sequence, which imparts distinct elastic properties and responsiveness to environmental changes. This makes it particularly suitable for applications requiring materials that can undergo reversible phase transitions.
特性
CAS番号 |
56899-27-5 |
|---|---|
分子式 |
C25H44N6O6 |
分子量 |
524.7 g/mol |
InChI |
InChI=1S/C25H44N6O6/c1-14(2)20(26)18(32)13-37-22(16(5)6)23(34)27-12-19(33)29-21(15(3)4)24(35)30-10-9-11-31(30)25(36)28-17(7)8/h11,14-17,20-21H,9-10,12-13,26H2,1-8H3,(H,27,34)(H,28,36)(H,29,33)/t20-,21-/m0/s1 |
InChIキー |
XCLXUOOCEKFWDF-SFTDATJTSA-N |
SMILES |
CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N |
異性体SMILES |
CC(C)[C@@H](C(=O)CO[C](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N |
正規SMILES |
CC(C)C(C(=O)CO[C](C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC[CH]N1C(=O)NC(C)C)N |
同義語 |
elastin polypentapeptide H-(Val-Pro-Gly-Val-Gly)(n)-Val-Ome polypentapeptide, elastin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















